molecular formula C7H5Cl3 B1459249 A,A,A-Trichlorotoluene-D5 CAS No. 93232-45-2

A,A,A-Trichlorotoluene-D5

Cat. No.: B1459249
CAS No.: 93232-45-2
M. Wt: 200.5 g/mol
InChI Key: XEMRAKSQROQPBR-RALIUCGRSA-N
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Description

A,A,A-Trichlorotoluene-D5: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C7D5Cl3, and it is often used in scientific research due to its unique properties . This compound is a derivative of trichlorotoluene, where the hydrogen atoms on the benzene ring are replaced with deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: A,A,A-Trichlorotoluene-D5 can be synthesized through the chlorination of toluene in the presence of deuterium. The process involves treating toluene with three equivalents of chlorine in the presence of various Lewis acids . The reaction conditions typically include a controlled environment to ensure the selective substitution of hydrogen atoms with chlorine and deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reaction and ensure the purity of the final product. The production is carefully monitored to maintain the quality and consistency required for research applications .

Chemical Reactions Analysis

Types of Reactions: A,A,A-Trichlorotoluene-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of A,A,A-Trichlorotoluene-D5 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with enzymes and other proteins, affecting their activity and providing insights into their function .

Comparison with Similar Compounds

Uniqueness: A,A,A-Trichlorotoluene-D5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and kinetic studies. The deuterium atoms provide distinct signals in NMR spectra, allowing for precise analysis of chemical structures and reaction mechanisms.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMRAKSQROQPBR-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
A,A,A-Trichlorotoluene-D5

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